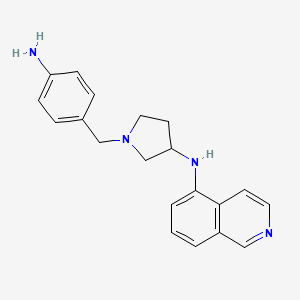

N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

CAS No.: 675133-16-1

Cat. No.: VC17281515

Molecular Formula: C20H22N4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 675133-16-1 |

|---|---|

| Molecular Formula | C20H22N4 |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | N-[1-[(4-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |

| Standard InChI | InChI=1S/C20H22N4/c21-17-6-4-15(5-7-17)13-24-11-9-18(14-24)23-20-3-1-2-16-12-22-10-8-19(16)20/h1-8,10,12,18,23H,9,11,13-14,21H2 |

| Standard InChI Key | PGURUUZUUGMTJC-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)N |

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s structure features three distinct components:

-

Isoquinoline Core: A bicyclic aromatic system known for its pharmacological versatility, including interactions with DNA and enzyme inhibition .

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that enhances solubility and provides conformational flexibility.

-

4-Aminobenzyl Group: A benzyl substituent with a primary amine at the para position, enabling hydrogen bonding and electrostatic interactions with biological targets .

The synergy between these moieties contributes to the compound’s ability to engage with diverse biological targets. For instance, the isoquinoline core may intercalate DNA or inhibit kinases, while the 4-aminobenzyl group could facilitate receptor binding .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of N-(1-(4-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions:

-

Isoquinoline Functionalization: Introduction of an amino group at the 5-position via palladium-catalyzed cross-coupling or nucleophilic substitution.

-

Pyrrolidine Substitution: Alkylation of pyrrolidine with 4-nitrobenzyl bromide, followed by reduction to yield the 4-aminobenzyl group .

-

Final Coupling: Amine-aryl coupling between functionalized isoquinoline and pyrrolidine intermediates under transition metal catalysis .

A representative synthesis route is outlined below:

-

Step 1: 5-Aminoisoquinoline is prepared via Ullmann coupling with benzylamine.

-

Step 2: Pyrrolidine is alkylated with 4-nitrobenzyl bromide to form 1-(4-nitrobenzyl)pyrrolidine.

-

Step 3: Nitro group reduction using H2/Pd-C yields 1-(4-aminobenzyl)pyrrolidine.

-

Step 4: Buchwald-Hartwig coupling of 5-aminoisoquinoline with 1-(4-aminobenzyl)pyrrolidine-3-amine .

Optimization Challenges

Key challenges include minimizing side reactions during cross-coupling and ensuring regioselectivity in the isoquinoline functionalization. Researchers have reported yields of 40–60% for analogous compounds, suggesting room for improvement in catalytic systems or protecting group strategies .

Biological Activity and Mechanism of Action

Neurological Applications

The 4-aminobenzyl group may enable interactions with neurotransmitter receptors. Compounds featuring similar substituents have shown affinity for serotonin and dopamine receptors, suggesting potential in treating depression or Parkinson’s disease .

Kinase Inhibition

The compound’s structural resemblance to BTK inhibitors described in patent US12161722B2 hints at possible kinase-modulating activity . Molecular docking studies could clarify its binding affinity for Bruton’s tyrosine kinase (BTK) or related targets.

Future Research Directions

Pharmacokinetic Studies

Current gaps include understanding the compound’s absorption, distribution, metabolism, and excretion (ADME). In vitro assays using liver microsomes could predict metabolic stability, while logP measurements would inform blood-brain barrier permeability.

Toxicity Profiling

Acute and chronic toxicity studies in animal models are essential. Structural analogs have shown hepatotoxicity at high doses, necessitating dose-response evaluations .

Targeted Delivery Systems

Nanoparticle encapsulation or antibody-drug conjugates could mitigate off-target effects. For example, linking the compound to anti-HER2 antibodies might enhance breast cancer specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume